molecular formula C9H12O3 B6160288 ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 176199-53-4

ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B6160288
CAS No.: 176199-53-4
M. Wt: 168.2
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Description

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . This compound is characterized by its unique bicyclo[3.1.0]hexane ring system, which includes a ketone and an ester functional group. It is a white solid at room temperature and is used in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor under acidic or basic conditions. For example, the reaction of ethyl 2-oxocyclopentanecarboxylate with a strong acid can lead to the formation of the bicyclic structure . The reaction conditions typically involve heating the reactants to promote cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including precise temperature control and the use of catalysts to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets and pathways. The ketone and ester functional groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For example, the ketone group can form hydrogen bonds with biological molecules, affecting enzyme activity and receptor binding .

Comparison with Similar Compounds

Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate can be compared with other similar compounds, such as:

Properties

CAS No.

176199-53-4

Molecular Formula

C9H12O3

Molecular Weight

168.2

Purity

95

Origin of Product

United States

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